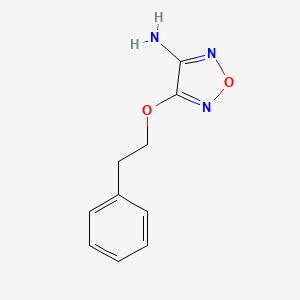![molecular formula C20H33N5O2 B5597021 2-{(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}-N-isopropylisonicotinamide](/img/structure/B5597021.png)
2-{(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}-N-isopropylisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Research on similar compounds primarily explores their synthesis and potential biological activities. These compounds often contain piperazine or pyrrolidine rings, indicating a focus on neurological or pharmacological applications due to these moieties' prominence in active pharmaceutical ingredients.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, often starting from basic heterocyclic scaffolds like pyrrolidine or piperazine. For instance, the synthesis of "4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its 2-[4-(2-methylphenyl) piperazin-1-ylmethyl] derivative" demonstrates complex reactions involving nucleophilic substitution and bromination to introduce specific functional groups (Karczmarzyk & Malinka, 2004).
Molecular Structure Analysis
The determination of molecular structure through X-ray crystallography or NMR spectroscopy is crucial for understanding the compound's potential interactions and activity. For example, studies have elucidated the crystal and molecular structures of related compounds, revealing interactions like hydrogen bonds and π-π stacking, which are essential for their biological activity (Karczmarzyk & Malinka, 2008).
Chemical Reactions and Properties
Chemical reactions, such as nitrosation, nitration, and bromination, are often explored to modify the compound's chemical properties, such as reactivity and stability. These modifications can significantly impact the compound's biological activity and pharmacokinetics (Ochi et al., 1976).
Applications De Recherche Scientifique
Nootropic Activity
- Valenta et al. (1994) synthesized derivatives of 2-oxopyrrolidine, including compounds similar to the requested chemical, and tested them for nootropic activity (Valenta et al., 1994).
Structural Characterization and Analgesic Action
- Karczmarzyk and Malinka (2008) conducted a structural characterization of analgesic isothiazolopyridines, including derivatives of the compound , to explore their potential as analgesics (Karczmarzyk & Malinka, 2008).
Histamine H4 Receptor Ligands
- Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, including compounds with structural similarities to the requested chemical (Altenbach et al., 2008).
Memory Improvement in Mice
- Zhang Hong-ying (2012) studied the effect of derivatives of 2-[1-(4-Methylpiperazine)] on learning and memory reconstruction dysfunction in mice (Zhang Hong-ying, 2012).
Antiarrhythmic and Antihypertensive Effects
- Malawska et al. (2002) synthesized and tested pyrrolidin-2-one and pyrrolidine derivatives, which are structurally related to the requested compound, for their antiarrhythmic and antihypertensive effects (Malawska et al., 2002).
Propriétés
IUPAC Name |
2-[(3R,4R)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl]-N-propan-2-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O2/c1-15(2)22-20(27)16-4-5-21-19(10-16)25-12-17(18(13-25)14-26)11-24-8-6-23(3)7-9-24/h4-5,10,15,17-18,26H,6-9,11-14H2,1-3H3,(H,22,27)/t17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVGKYJYSSOGTN-QZTJIDSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=NC=C1)N2CC(C(C2)CO)CN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)C1=CC(=NC=C1)N2C[C@H]([C@H](C2)CO)CN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5596960.png)
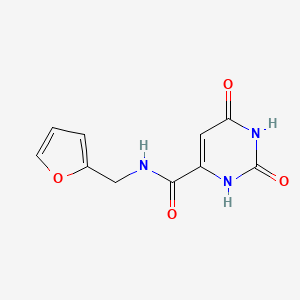

![4-[(1-naphthylmethylene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5596978.png)
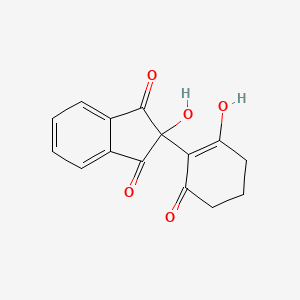
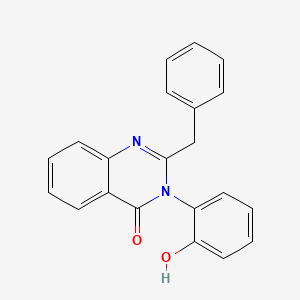
![1-{3-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5596996.png)
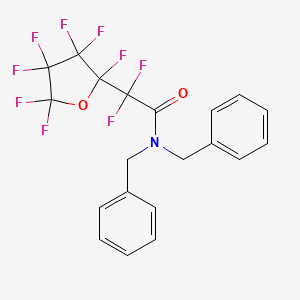
![N-{(3S*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5597001.png)
![({5-[1-(cyclohexylacetyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5597008.png)
![2-[(4-ethylphenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5597017.png)
![N-(5-methyl-3-isoxazolyl)-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5597024.png)
![(1S*,5R*)-3-(5-chloro-2-fluorobenzyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597027.png)
